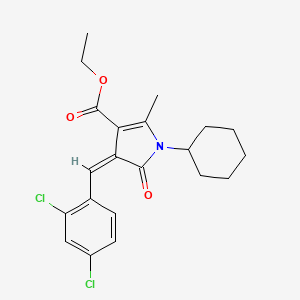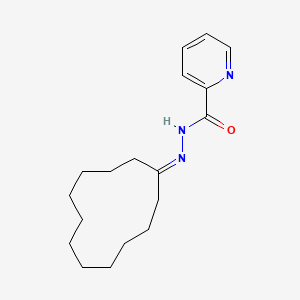
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-diméthoxybenzamide est un composé chimique appartenant à la classe des dérivés de thiadiazole. Les thiadiazoles sont des composés hétérocycliques contenant des atomes de soufre et d'azote dans un cycle à cinq chaînons. Ce composé particulier se caractérise par la présence d'un groupe cyclohexyle et de deux groupes méthoxy liés à une partie benzamide, ce qui en fait un composé unique et potentiellement précieux dans divers domaines de la recherche.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-diméthoxybenzamide implique généralement la réaction de la 5-cyclohexyl-1,3,4-thiadiazol-2-amine avec le chlorure de 3,4-diméthoxybenzoyle. La réaction est généralement réalisée en présence d'une base telle que la triéthylamine ou la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées pour assurer une conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-diméthoxybenzamide ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie de techniques de purification appropriées pour obtenir le composé avec un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-diméthoxybenzamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou peroxyde d'hydrogène en présence d'un catalyseur.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : La substitution nucléophile peut être réalisée en utilisant des réactifs comme le méthylate de sodium, tandis que la substitution électrophile peut impliquer des réactifs comme le brome ou le chlore.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones correspondants, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-diméthoxybenzamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Enquêté pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris comme candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-diméthoxybenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique ou chimique spécifique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-méthylbenzènesulfonamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzènesulfonamide
Unicité
N-(5-cyclohexyl-1,3,4-diméthoxybenzamide) est unique en raison de la présence du groupe diméthoxybenzamide, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C17H21N3O3S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H21N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21) |
Clé InChI |
DGCGQNONQCGPRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542134.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11542146.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate](/img/structure/B11542148.png)
![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542166.png)
![5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11542169.png)
![3-Methyl-9H-indeno[2,1-c]pyridin-9-one](/img/structure/B11542178.png)

![N-({N'-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11542182.png)
![4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile](/img/structure/B11542189.png)

![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11542204.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542205.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542211.png)
